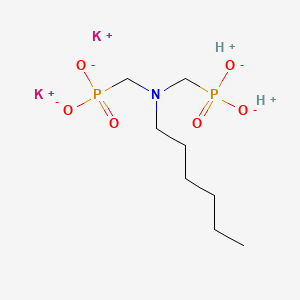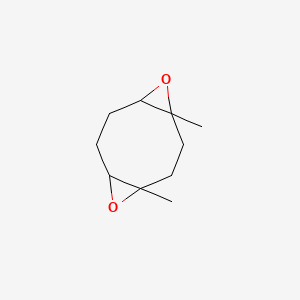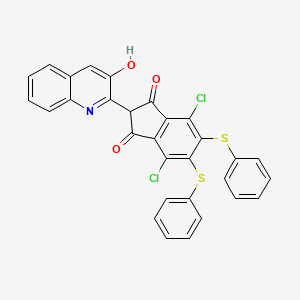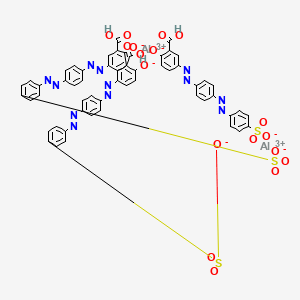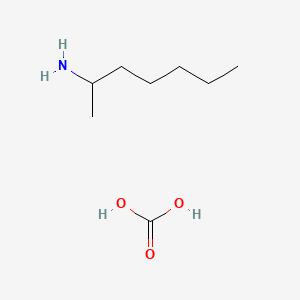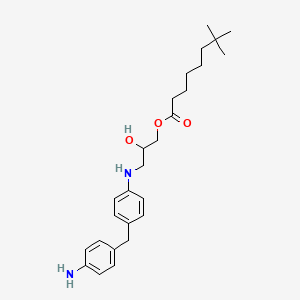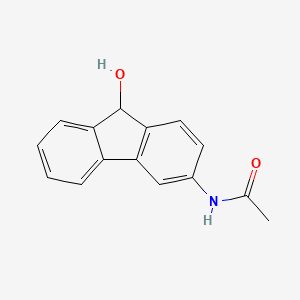
N-(9-Hydroxy-9H-fluoren-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-Hydroxy-9H-fluoren-3-yl)acetamide is an organic compound with the molecular formula C15H13NO2 It is a derivative of fluorenone and acetamide, characterized by the presence of a hydroxy group at the 9th position of the fluorenyl ring and an acetamide group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(9-Hydroxy-9H-fluoren-3-yl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of 9-hydroxyfluorenone with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The use of larger reaction vessels, continuous flow reactors, and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-Hydroxy-9H-fluoren-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 9-keto-9H-fluoren-3-yl acetamide.
Reduction: Formation of N-(9-hydroxy-9H-fluoren-3-yl)ethylamine.
Substitution: Formation of various substituted fluorenyl derivatives depending on the substituent used.
Applications De Recherche Scientifique
N-(9-Hydroxy-9H-fluoren-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N-(9-Hydroxy-9H-fluoren-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the acetamide moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(9-Ethyl-9H-fluoren-2-yl)acetamide
- N-(3-Chloro-9H-fluoren-2-yl)acetamide
- N-(9-Methyl-9H-fluoren-2-yl)acetamide
Uniqueness
N-(9-Hydroxy-9H-fluoren-3-yl)acetamide is unique due to the presence of the hydroxy group at the 9th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
65330-28-1 |
|---|---|
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
N-(9-hydroxy-9H-fluoren-3-yl)acetamide |
InChI |
InChI=1S/C15H13NO2/c1-9(17)16-10-6-7-13-14(8-10)11-4-2-3-5-12(11)15(13)18/h2-8,15,18H,1H3,(H,16,17) |
Clé InChI |
BPHVUHBSMSVCFI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C(C3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


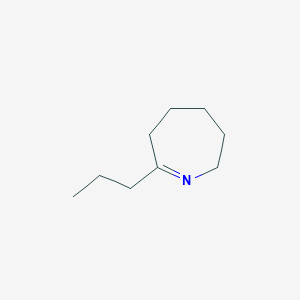

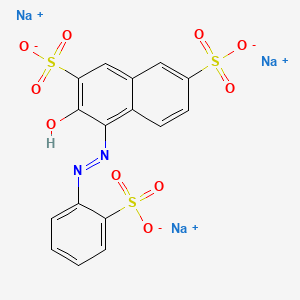
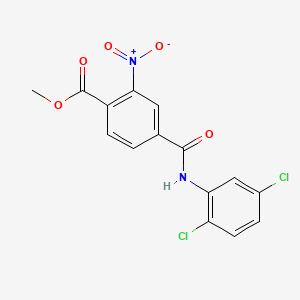
![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
